8-Amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione 8-Amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 300732-62-1
VCID: VC0398760
InChI: InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25)
SMILES: CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3g/mol

8-Amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione

CAS No.: 300732-62-1

Main Products

VCID: VC0398760

Molecular Formula: C18H15N5O2

Molecular Weight: 333.3g/mol

8-Amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione - 300732-62-1

CAS No. 300732-62-1
Product Name 8-Amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
Molecular Formula C18H15N5O2
Molecular Weight 333.3g/mol
IUPAC Name 8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione
Standard InChI InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25)
Standard InChIKey BOJTYVQFSDEEIX-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4
SMILES CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4
Canonical SMILES CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4
PubChem Compound 754907
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator